molecular formula C24H34N2O2 B11513979 ethyl 4-heptyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate

ethyl 4-heptyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate

Cat. No.: B11513979
M. Wt: 382.5 g/mol
InChI Key: KKMTVJSSINAMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-heptyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate is a complex organic compound with a unique structure that includes a pyrroloindolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-heptyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloindolizine core, followed by the introduction of the heptyl and ethyl ester groups. Key steps may include:

    Cyclization Reactions: Formation of the pyrroloindolizine core through cyclization of appropriate precursors.

    Alkylation: Introduction of the heptyl group via alkylation reactions.

    Esterification: Formation of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This might include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-heptyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-heptyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure and biological activity.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which ethyl 4-heptyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-heptyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate hydrochloride: A closely related compound with similar structure but different physicochemical properties.

    Other Pyrroloindolizines: Compounds with similar core structures but different substituents, such as methyl, ethyl, or heptyl groups.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H34N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 4-heptyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate

InChI

InChI=1S/C24H34N2O2/c1-7-9-10-11-12-13-20-22-17(5)23(24(27)28-8-2)25-19(22)14-21-16(4)15(3)18(6)26(20)21/h14,18H,7-13H2,1-6H3

InChI Key

KKMTVJSSINAMEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C2C(=C(N=C2C=C3N1C(C(=C3C)C)C)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.